molecular formula C12H13NO2 B096610 N-(furan-2-ylmethyl)-4-methoxyaniline CAS No. 17377-97-8

N-(furan-2-ylmethyl)-4-methoxyaniline

Cat. No. B096610
CAS RN: 17377-97-8
M. Wt: 203.24 g/mol
InChI Key: XOLWFGQYSFKMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-4-methoxyaniline is a compound that is structurally related to various furan-fused heterocycles and aniline derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and an aniline moiety that is substituted with a methoxy group. This compound is of interest due to its potential applications in the synthesis of more complex heterocyclic compounds.

Synthesis Analysis

The synthesis of furan-fused heterocycles, which are structurally related to this compound, involves the use of precursors such as 3-iodo-4-methoxypyridin-2-ones. These precursors undergo a sequence of reactions including Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation, facilitated by Et3N-induced S(N)2 processes . Although the specific synthesis of this compound is not detailed, the methodologies described could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using various spectroscopic techniques and X-ray powder diffraction (XRPD). For instance, a compound with a nitro-substituted furan ring and methoxyphenyl groups has been characterized to have a triclinic crystal structure . Similarly, the crystal structure and conformation of 4-((furan-2-ylmethyl)amino)benzoic acid, a related compound, have been confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide insights into the molecular geometry and electronic structure that could be relevant to this compound.

Chemical Reactions Analysis

The chemical reactivity of furan-fused compounds, akin to this compound, can be inferred from the synthesis and characterization of similar molecules. For example, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, a compound with a furan moiety, has been synthesized and its molecular structure determined, showcasing potential reactivity through intermolecular hydrogen bonding interactions . These interactions are crucial in understanding the chemical behavior of such compounds in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to this compound can be deduced from spectroscopic and crystallographic data. The solid-state structure, molecular packing, and intermolecular interactions have been analyzed using XRPD and Hirshfeld surface analysis . DFT studies provide additional information on the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and physicochemical properties . These analyses are essential for predicting the behavior of this compound in various chemical contexts.

Scientific Research Applications

  • Formation of Colored Compounds in Maillard Reaction : A study found that thermal treatment of certain compounds led to the rapid formation of colored compounds, including those involving furan derivatives (Hofmann, 1998).

  • Pro-Drug System in Cancer Therapeutics : Furan derivatives, including those structurally related to N-(furan-2-ylmethyl)-4-methoxyaniline, have been investigated for their potential as bioreductively activated pro-drug systems in cancer therapeutics (Berry et al., 1997).

  • Molecular and Solid-State Structure Analysis : The molecular and solid-state structures of furan derivatives have been studied using X-ray powder diffraction and density functional theory, providing insights into their chemical properties and potential applications (Rahmani et al., 2017).

  • Antifungal Effects of Heterocyclic Compounds : Research has demonstrated the antifungal effects of heterocyclic compounds, including those with furan-2-ylmethyl groups, against various fungi species, indicating their potential in antifungal applications (Kaplancıklı et al., 2013).

  • Anticancer and Antiangiogenic Activity : A series of compounds, including those with benzofuran derivatives, were evaluated for their anticancer and antiangiogenic activity, showing potential as novel therapeutic agents (Romagnoli et al., 2015).

  • Photolysis and Chemical Reactions : Research on the photolysis of certain anilines in the presence of furans has led to the formation of various heterocycles, demonstrating a method of synthesizing furan-based compounds (Guizzardi et al., 2000).

  • Mechanistic Studies in Furan Formation : Mechanistic studies have been conducted on the reaction of chromium carbene complexes with acetylenes to understand the formation of furan and related products (Mccallum et al., 1988).

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-4-methoxyaniline” would depend on its specific application. For example, if it’s used as a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards of “N-(furan-2-ylmethyl)-4-methoxyaniline” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(furan-2-ylmethyl)-4-methoxyaniline” could involve exploring its potential applications, such as in the development of new drugs or materials . Further studies could also focus on improving the methods for its synthesis .

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWFGQYSFKMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355301
Record name N-[(Furan-2-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17377-97-8
Record name N-[(Furan-2-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)-4-methoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
N-(furan-2-ylmethyl)-4-methoxyaniline
Reactant of Route 4
Reactant of Route 4
N-(furan-2-ylmethyl)-4-methoxyaniline
Reactant of Route 5
Reactant of Route 5
N-(furan-2-ylmethyl)-4-methoxyaniline
Reactant of Route 6
Reactant of Route 6
N-(furan-2-ylmethyl)-4-methoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.